molecular formula C21H22BrN3O5 B2600518 4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-46-2

4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2600518
CAS No.: 891124-46-2
M. Wt: 476.327
InChI Key: SFSOYTOREZTYED-UHFFFAOYSA-N
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Description

“4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound with the molecular formula C21H22BrN3O5 . It is a derivative of oxadiazole, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a bromine atom and three ethoxy groups attached to a phenyl ring .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C21H22BrN3O5, and it has an average mass of 476.320 Da and a monoisotopic mass of 475.074280 Da .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant anticancer activities. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which were evaluated for their nematocidal activities. Certain compounds displayed significant activity against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial and Antioxidant Properties

Karanth et al. (2019) focused on the synthesis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, demonstrating their potent antioxidant and antibacterial activities against Staphylococcus aureus. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).

Future Directions

The future directions for research on “4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” and similar oxadiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications . This could include the development of new drugs based on these compounds .

Properties

IUPAC Name

4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSOYTOREZTYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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